molecular formula C17H17N3O5 B3922678 N'-{(E)-[5-nitro-2-(2-phenoxyethoxy)phenyl]methylidene}acetohydrazide

N'-{(E)-[5-nitro-2-(2-phenoxyethoxy)phenyl]methylidene}acetohydrazide

Cat. No.: B3922678
M. Wt: 343.33 g/mol
InChI Key: NWEQEDOHGVIEDI-LDADJPATSA-N
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Description

N’-{(E)-[5-nitro-2-(2-phenoxyethoxy)phenyl]methylidene}acetohydrazide is a chemical compound known for its diverse applications in scientific research This compound is characterized by its unique structure, which includes a nitro group, a phenoxyethoxy group, and an acetohydrazide moiety

Properties

IUPAC Name

N-[(E)-[5-nitro-2-(2-phenoxyethoxy)phenyl]methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5/c1-13(21)19-18-12-14-11-15(20(22)23)7-8-17(14)25-10-9-24-16-5-3-2-4-6-16/h2-8,11-12H,9-10H2,1H3,(H,19,21)/b18-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWEQEDOHGVIEDI-LDADJPATSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NN=CC1=C(C=CC(=C1)[N+](=O)[O-])OCCOC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/N=C/C1=C(C=CC(=C1)[N+](=O)[O-])OCCOC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[5-nitro-2-(2-phenoxyethoxy)phenyl]methylidene}acetohydrazide typically involves the condensation of 5-nitro-2-(2-phenoxyethoxy)benzaldehyde with acetohydrazide. The reaction is carried out under reflux conditions in the presence of an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for N’-{(E)-[5-nitro-2-(2-phenoxyethoxy)phenyl]methylidene}acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[5-nitro-2-(2-phenoxyethoxy)phenyl]methylidene}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The phenoxyethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized forms.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenoxyethoxy derivatives.

Scientific Research Applications

N’-{(E)-[5-nitro-2-(2-phenoxyethoxy)phenyl]methylidene}acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-{(E)-[5-nitro-2-(2-phenoxyethoxy)phenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N’-{(E)-[5-nitro-2-(2-phenoxyethoxy)benzylidene]acetohydrazide: A closely related compound with similar structural features and reactivity.

    2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl)methylidene]acetohydrazide: Another compound with a similar acetohydrazide moiety but different substituents.

Uniqueness

N’-{(E)-[5-nitro-2-(2-phenoxyethoxy)phenyl]methylidene}acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-{(E)-[5-nitro-2-(2-phenoxyethoxy)phenyl]methylidene}acetohydrazide
Reactant of Route 2
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N'-{(E)-[5-nitro-2-(2-phenoxyethoxy)phenyl]methylidene}acetohydrazide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.